3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H18FN5O2 and its molecular weight is 343.362. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structures and Crystal Structures
Research on compounds structurally related to 3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has focused on understanding their molecular and crystal structures. For instance, a study by Trilleras et al. (2009) investigated various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, analyzing how hydrogen bonds and pi-pi stacking interactions influence their crystal structures.
Synthesis Methods
The synthesis of related compounds is a significant area of study. Imo et al. (1995) outlined methods for synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlighting the versatility of these compounds in chemical synthesis.
Urease Inhibition
Compounds in this chemical family have been researched for their urease inhibition properties. Rauf et al. (2010) synthesized and characterized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione for their potential in vitro urease inhibition, which could have implications in medical research.
Novel Synthesis Techniques
Innovative synthesis methods are also explored, such as the work by Rahmani et al. (2018) on the multicomponent synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using an ionic liquid catalyst, showing advancements in green chemistry applications.
Antioxidant Properties
Some derivatives have been studied for their antioxidant properties. Cahyana et al. (2020) synthesized pyrimido[4,5-d] pyrimidine derivatives and tested their activity as antioxidants, indicating the potential for these compounds in biological applications.
Antibacterial Properties
The antibacterial properties of similar compounds were examined by Johnson et al. (1989), who synthesized 2,4-diamino-5-benzylpyrimidines with significant inhibitory activity against Escherichia coli dihydrofolate reductase, suggesting potential applications in antibiotic development.
Herbicidal Activity
Wang et al. (2017) explored the use of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as inhibitors of protoporphyrinogen oxidase, showing promising herbicidal activities, which could be relevant for agricultural sciences.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and pyrimidine derivatives have been found to bind with high affinity to multiple receptors , and have been used as potential inhibitors against PARP-1 , a DNA-binding protein involved in DNA repair damage .
Mode of Action
Similar compounds have shown promising activity where they inhibit their targets and compromise the dna repair mechanism of cancer cells, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising anti-neuroinflammatory and neuroprotective properties , and have exhibited notable cytotoxicity in certain cells .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-20-8-3-9-22-13-14(19-16(20)22)21(2)17(25)23(15(13)24)10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQYVCHTHUNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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